

Spectroscopic Elucidation of Tert-butyl 4-formylthiazol-2-ylcarbamate: A Technical Guide

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Compound of Interest

Compound Name: *Tert-butyl 4-formylthiazol-2-ylcarbamate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the analytical characterization of **Tert-butyl 4-formylthiazol-2-ylcarbamate**. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on established spectroscopic principles and data from analogous structures. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also included to facilitate laboratory work.

Chemical Structure and Overview

Tert-butyl 4-formylthiazol-2-ylcarbamate is a heterocyclic compound featuring a thiazole ring substituted with a formyl group and a tert-butoxycarbonyl (Boc) protected amine. This combination of functional groups makes it a valuable building block in medicinal chemistry and drug development. Accurate spectroscopic characterization is crucial for confirming its identity, purity, and stability.

Molecular Formula: $C_9H_{12}N_2O_3S$ Molecular Weight: 228.27 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **Tert-butyl 4-formylthiazol-2-ylcarbamate**. These predictions are derived from the analysis of its functional groups and comparison with similar chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data (Solvent: CDCl_3 , Reference: TMS)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~9.9 - 10.1	Singlet	1H	Aldehyde proton (-CHO)
~8.0 - 8.2	Singlet	1H	Thiazole proton (H-5)
~9.5 - 11.0	Broad Singlet	1H	Amine proton (-NH-)
1.5 - 1.6	Singlet	9H	tert-Butyl protons (-C(CH ₃) ₃)

Table 2: Predicted ^{13}C NMR Data (Solvent: CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~185	Aldehyde Carbonyl (C=O)
~160	Carbamate Carbonyl (C=O)
~158	Thiazole Carbon (C-2)
~150	Thiazole Carbon (C-4)
~125	Thiazole Carbon (C-5)
~82	tert-Butyl Quaternary Carbon (-C(CH ₃) ₃)
~28	tert-Butyl Methyl Carbons (-C(CH ₃) ₃)

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
~3300	Medium, Sharp	N-H Stretch	Carbamate
~2980	Medium	C-H Stretch (sp ³)	tert-Butyl
~2880, ~2780	Weak	C-H Stretch	Aldehyde
~1720-1740	Strong	C=O Stretch	Carbamate Carbonyl
~1690-1710	Strong	C=O Stretch	Aldehyde Carbonyl
~1550	Medium	N-H Bend	Carbamate
~1500-1600	Medium-Weak	C=C, C=N Stretch	Thiazole Ring
~1250, ~1160	Strong	C-O Stretch	Carbamate

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/z	Ion	Notes
228	[M] ⁺	Molecular Ion
172	[M - C ₄ H ₈] ⁺	Loss of isobutylene from tert-butyl group
155	[M - C ₄ H ₉ O] ⁺	Loss of tert-butoxy group
128	[M - Boc] ⁺	Loss of the Boc group
57	[C ₄ H ₉] ⁺	tert-Butyl cation, often the base peak

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Accurately weigh 5-20 mg of the sample for ^1H NMR (20-50 mg for ^{13}C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).^[1] The solution should be homogeneous and free of solid particles.^[2]
- **Filtration:** Filter the solution through a pipette with a small plug of glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.^[2]
- **Standard:** An internal standard, such as tetramethylsilane (TMS), can be added for precise chemical shift referencing, although referencing to the residual solvent peak is also common.^[3]
- **Instrument Setup:** Insert the NMR tube into the spectrometer's probe.
- **Data Acquisition:**
 - **Locking and Shimming:** Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve maximum homogeneity and resolution.^[1]
 - **Tuning:** Tune the probe to the desired nucleus (^1H or ^{13}C).^[1]
 - **Acquisition:** Set appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay) and acquire the spectrum. For ^{13}C NMR, a larger number of scans will be necessary due to its lower natural abundance.

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the Attenuated Total Reflectance (ATR) method, which is common for solid samples.

- **Background Scan:** Ensure the ATR crystal is clean. Record a background spectrum to subtract atmospheric CO_2 and H_2O absorptions.

- **Sample Application:** Place a small amount of the solid sample onto the ATR crystal. Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
- **Spectrum Acquisition:** Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm^{-1} over a range of $4000\text{-}400\text{ cm}^{-1}$.
- **Data Processing:** The instrument's software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.
- **Cleaning:** Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.

Alternatively, for the thin solid film method, dissolve a small amount of the solid in a volatile solvent, drop the solution onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate before analysis.^[4]

Mass Spectrometry (MS)

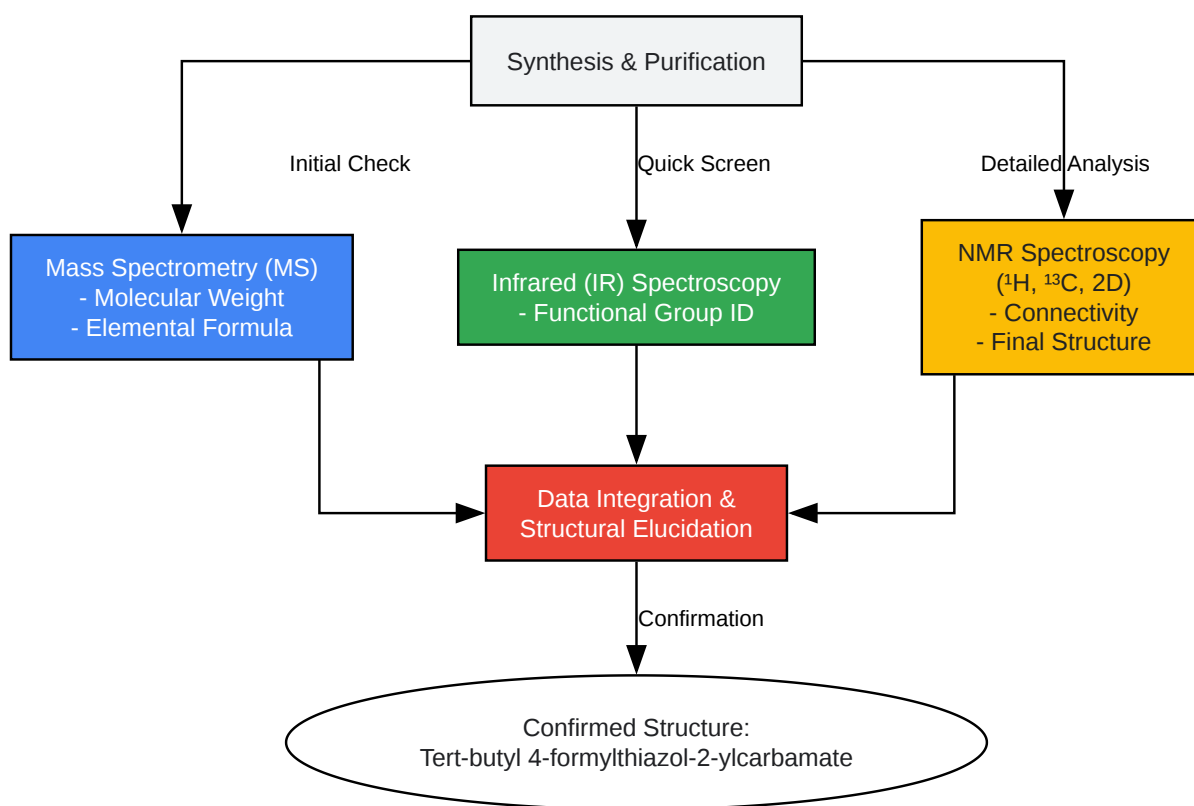
The following is a general protocol for Electrospray Ionization (ESI) Mass Spectrometry.

- **Sample Preparation:** Prepare a dilute solution of the sample (typically in the $\mu\text{g/mL}$ to ng/mL range) in a suitable solvent system, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
- **Infusion:** Introduce the sample solution into the mass spectrometer's ion source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.
- **Ionization:** In the ESI source, the sample is nebulized and subjected to a high voltage, creating charged droplets. As the solvent evaporates, charged molecular ions (e.g., $[\text{M}+\text{H}]^+$ or $[\text{M}+\text{Na}]^+$) are formed.
- **Mass Analysis:** The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or ion trap), which separates them based on their mass-to-charge (m/z) ratio.^[5]

- Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and analyze the resulting product ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like **Tert-butyl 4-formylthiazol-2-ylcarbamate**.



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Caption: General workflow for spectroscopic analysis.

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